5-Nitro-2-[(phenylmethyl)amino]benzoic acid [2-(cyclohexylamino)-2-oxoethyl] ester
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Overview
Description
5-nitro-2-[(phenylmethyl)amino]benzoic acid [2-(cyclohexylamino)-2-oxoethyl] ester is an aromatic amine.
Scientific Research Applications
Synthesis and Labeling Applications
5-Nitro-2-[(phenylmethyl)amino]benzoic acid and its derivatives have been primarily studied for their synthesis and potential use as labeling agents. For instance, a study by Branchini et al. (1992) explored the synthesis of a tritium-labeled aryl azide photoaffinity labeling agent, which is an analog of 5-nitro-2-(3-phenylpropylamino)-benzoic acid, for application in chloride channels (Branchini et al., 1992). Another study by the same authors in 1991 demonstrated the use of a photoaffinity analog of this compound for labeling human red blood cell ghost membranes (Branchini et al., 1991).
Fluorescent Dye Synthesis
Le Bris (1984) investigated reactions leading to the formation of fluorescent dyes in the 1,4-benzoxazinone series, involving reactions of α-ketoacids and esters with 2-amino-5-nitrophenol and 5,5-diaminophenol (Le Bris, 1984).
Chemical Modification of Biological Membranes
Branchini et al. (1995) also examined how modifications of chloride ion transport in human erythrocyte ghost membranes can be achieved through photoaffinity labeling reagents based on the structure of 5-nitro-2-(3-phenylpropylamino)-benzoic acid (Branchini et al., 1995).
Chromogenic Substrate Synthesis
Arroyo et al. (2002) described the synthesis of chromogenic substrates, such as 2-nitro-5-[(hexanoyl)-amino]-benzoic acid, for the determination of aliphatic penicillin acylase activity (Arroyo et al., 2002).
Antibacterial and Antifungal Applications
Dahiya and Pathak (2007) synthesized benzimidazolopeptide derivatives by coupling substituted benzimidazolyl-benzoic/salicylic acids with different amino acid ester hydrochlorides, which exhibited antimicrobial and anthelmintic activities (Dahiya & Pathak, 2007).
Properties
Molecular Formula |
C22H25N3O5 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
[2-(cyclohexylamino)-2-oxoethyl] 2-(benzylamino)-5-nitrobenzoate |
InChI |
InChI=1S/C22H25N3O5/c26-21(24-17-9-5-2-6-10-17)15-30-22(27)19-13-18(25(28)29)11-12-20(19)23-14-16-7-3-1-4-8-16/h1,3-4,7-8,11-13,17,23H,2,5-6,9-10,14-15H2,(H,24,26) |
InChI Key |
PIOGBLCJURIDAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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